![molecular formula C19H13N3O3S2 B2541622 (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 461713-59-7](/img/structure/B2541622.png)
(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a useful research compound. Its molecular formula is C19H13N3O3S2 and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescence Properties for Metal Ion Detection
One significant application of this compound is in the development of fluorescent chemical sensors. The compound has been synthesized and characterized for its selective fluorescence quenching effect towards Co^2+ ions over other metal ions. This specificity suggests its potential as a fluorescent chemical sensor for cobalt ions, indicating its utility in environmental and analytical chemistry for metal ion detection and monitoring (Li Rui-j, 2013).
Antioxidant and Anti-inflammatory Properties
Further research into thiazolidinone derivatives, including compounds structurally similar to the one , has revealed antioxidant and anti-inflammatory activities. These compounds have shown potent inhibitory effects on xanthine oxidase, a key enzyme in oxidative stress, and have demonstrated significant anti-inflammatory responses, suggesting their potential in the development of treatments for conditions associated with oxidative stress and inflammation (Zaklina Smelcerovic et al., 2015).
Antimicrobial Activity
Compounds containing the thiazolidinone nucleus have been synthesized and tested for their antimicrobial properties. These studies have identified several derivatives with moderate antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents. This application is particularly relevant given the rising concern over antibiotic resistance and the need for new antimicrobial strategies (A. Youssef et al., 2015).
Synthesis and Evaluation of Novel Derivatives for Biological Activities
Research has also focused on the synthesis of novel derivatives of thiazolidinone compounds to evaluate their biological activities, including anticancer and anticonvulsant effects. These studies underscore the versatility of thiazolidinone derivatives in medicinal chemistry for exploring potential therapeutic agents (S. Holota et al., 2019).
Corrosion Inhibition
Beyond biomedical applications, thiazolidinone derivatives have been investigated as corrosion inhibitors for metals. These compounds have shown effectiveness in protecting steel in acidic environments, highlighting their potential in industrial applications to prevent corrosion-related damage (M. Yadav et al., 2015).
特性
IUPAC Name |
2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c23-17-14(10-15-20-12-8-4-5-9-13(12)21-15)27-19(26)22(17)16(18(24)25)11-6-2-1-3-7-11/h1-10,16,23H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNSNPIGFHJJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2541543.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2541545.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2541547.png)
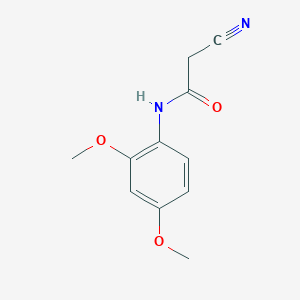
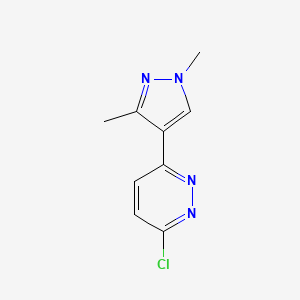
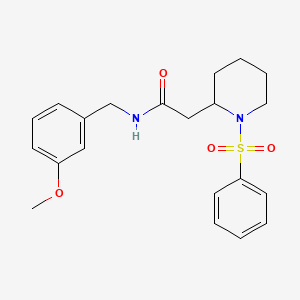
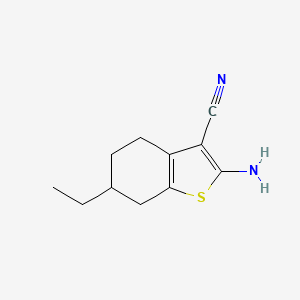
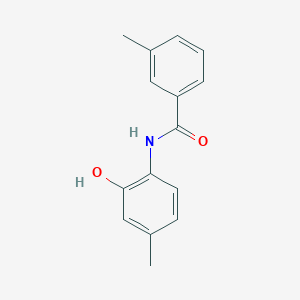
![4,5-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2541554.png)



